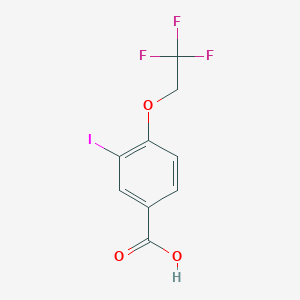

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid

Vue d'ensemble

Description

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H6F3IO3 . It is a white to off-white powder or crystals .

Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.042 Da . It is a white to off-white powder or crystals .Applications De Recherche Scientifique

Comprehensive Analysis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic Acid Applications

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a specialized chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a dedicated section.

Synthesis of Cyclic Hypervalent Iodine (III) Oxidants: This compound can be utilized in the synthesis of cyclic hypervalent iodine (III) oxidants. These oxidants serve as efficient organocatalysts and reagents for a multitude of reactions. They are particularly valuable due to their non-metallic, green oxidant properties and excellent recyclability .

Precursor for Organoiodine (III) Derivatives: It can act as a precursor for the preparation of other cyclic organoiodine (III) derivatives. Through solvolytic derivatization of the hydroxy group under mild conditions, it can reliably yield these derivatives, which are essential in various synthetic applications .

Metal-Free Organic Synthesis: The compound finds application in metal-free organic synthesis processes. It can facilitate reactions under mild conditions without the need for metal catalysts, which is a step towards greener and more sustainable chemistry .

Halogen Exchange Reactions: In halogen exchange reactions, this compound can be used to introduce iodine atoms into organic molecules. This is a critical step in the synthesis of more complex molecules, especially in pharmaceutical research and development .

Ullmann Coupling Reactions: It can be applied in Ullmann coupling reactions, which are pivotal for creating carbon-carbon bonds in organic chemistry. This process is instrumental in constructing complex molecular architectures .

Development of Non-Metallocene Complexes: The compound can be a key intermediate in the synthesis of non-metallocene complexes. These complexes are significant in the production of high molecular weight polymers and copolymers with controlled stereoselectivity .

Synthesis of Sterically Bulked Molecules: It serves as an intermediate for introducing steric bulk groups into molecules. This is particularly important in the design of catalysts and pharmaceutical agents that require specific spatial configurations for their activity .

Research in Green Chemistry: Lastly, the compound’s role in green chemistry cannot be understated. Its use in reactions that avoid hazardous substances and minimize environmental impact is a testament to its importance in sustainable scientific practices .

Safety and Hazards

Propriétés

IUPAC Name |

3-iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBLVRMZPQMTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660981 | |

| Record name | 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131614-66-8 | |

| Record name | 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

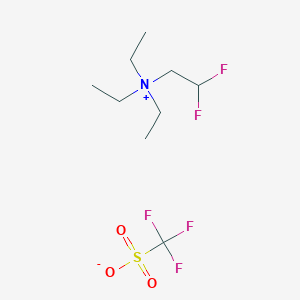

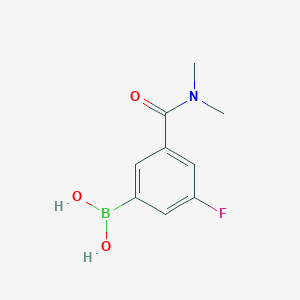

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)